Dapoxetine hydrochloride

Premature Ejaculation Intravaginal Ejaculatory Latency Time SSRI Comparative Efficacy

Dapoxetine hydrochloride, chemically (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride, is a potent selective serotonin reuptake inhibitor (SSRI) structurally related to fluoxetine. Unlike conventional SSRIs developed for depression, dapoxetine was specifically engineered for the on-demand treatment of premature ejaculation (PE) and is distinguished by its rapid absorption (Tmax ≈ 1-2 hours) and short initial half-life (≈1.2-1.5 hours), resulting in minimal drug accumulation after repeated dosing.

Molecular Formula C21H24ClNO
Molecular Weight 341.9 g/mol
CAS No. 1071929-03-7
Cat. No. B3079633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapoxetine hydrochloride
CAS1071929-03-7
Molecular FormulaC21H24ClNO
Molecular Weight341.9 g/mol
Structural Identifiers
SMILESCN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
InChIInChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H
InChIKeyIHWDIQRWYNMKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapoxetine Hydrochloride (CAS 1071929-03-7) Overview for Pharmaceutical Procurement and Research Applications


Dapoxetine hydrochloride, chemically (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride, is a potent selective serotonin reuptake inhibitor (SSRI) structurally related to fluoxetine [1]. Unlike conventional SSRIs developed for depression, dapoxetine was specifically engineered for the on-demand treatment of premature ejaculation (PE) and is distinguished by its rapid absorption (Tmax ≈ 1-2 hours) and short initial half-life (≈1.2-1.5 hours), resulting in minimal drug accumulation after repeated dosing [2][3]. This compound represents a significant departure from traditional chronic-dosing SSRIs, offering a pharmacokinetic profile uniquely suited for episodic therapeutic intervention.

Why Generic Substitution with Other SSRIs Fails: The Unique Pharmacokinetic and Selectivity Profile of Dapoxetine Hydrochloride


Interchanging dapoxetine hydrochloride with other in-class SSRIs such as fluoxetine, paroxetine, or sertraline is not pharmacologically or therapeutically equivalent. This is due to profound differences in pharmacokinetic parameters—specifically, dapoxetine's ultra-short half-life (initial T1/2 ≈ 1.2-1.5 hours) versus the extended half-lives of paroxetine (≈21 hours), fluoxetine (≈4-6 days), and sertraline (≈26 hours)—which fundamentally alters its utility for on-demand versus chronic daily dosing [1][2]. Furthermore, dapoxetine exhibits superior transporter selectivity for serotonin (5-HT) over norepinephrine and dopamine (IC50 ratios: 5-HT 1.2 nM; NE 202 nM; DA 1720 nM), whereas comparators like paroxetine demonstrate less favorable selectivity profiles . These differences translate directly to clinically meaningful outcomes: dapoxetine 60 mg on-demand increases intravaginal ejaculatory latency time (IELT) by approximately 3.2 minutes from baseline, whereas fluoxetine and sertraline yield smaller or less consistent gains when used on-demand [3][4]. Generic substitution therefore fails because the therapeutic index for on-demand PE management is inextricably linked to dapoxetine's distinctive rapid-onset, rapid-clearance pharmacokinetics and high serotonergic selectivity, which are not replicated by other SSRIs.

Product-Specific Quantitative Evidence Guide: Dapoxetine Hydrochloride vs. Key Comparators in Premature Ejaculation


IELT Prolongation: Dapoxetine 60 mg vs. Placebo and Other SSRIs

In placebo-controlled phase 3 trials, dapoxetine 60 mg administered on-demand 1-3 hours prior to intercourse increased mean IELT from 0.91 minutes at baseline to 3.32 minutes, a 2.41-minute absolute increase (p < 0.0001) [1]. A systematic review of 22 studies (n=4,291) reported the weighted mean difference (WMD) in IELT change for dapoxetine was 1.57 minutes (95% CI: 1.31-1.84), compared to 4.31 minutes for paroxetine, 2.63 minutes for sertraline, 2.21 minutes for fluoxetine, and 3.82 minutes for citalopram [2].

Premature Ejaculation Intravaginal Ejaculatory Latency Time SSRI Comparative Efficacy

Pharmacokinetic Differentiation: Half-Life and On-Demand Dosing Feasibility

Dapoxetine exhibits an initial half-life of 1.2-1.5 hours, with plasma concentrations falling to <5% of Cmax within 24 hours, enabling true on-demand dosing without accumulation [1][2]. In contrast, conventional SSRIs have substantially longer half-lives: fluoxetine 4-6 days (active metabolite norfluoxetine 4-16 days), paroxetine ≈21 hours, sertraline ≈26 hours, and citalopram ≈35 hours [3]. This pharmacokinetic disparity precludes on-demand use of these comparators; chronic daily dosing is required for efficacy, increasing the risk of adverse events and SSRI discontinuation syndrome.

Pharmacokinetics Half-Life On-Demand Dosing

Transporter Selectivity: Serotonin vs. Norepinephrine and Dopamine Uptake Inhibition

Dapoxetine demonstrates high selectivity for the serotonin transporter (SERT) over norepinephrine (NET) and dopamine (DAT) transporters. In cells expressing human transporters, IC50 values are 1.2 nM for 5-HT uptake, 202 nM for norepinephrine uptake, and 1,720 nM for dopamine uptake . This yields a 5-HT:NE selectivity ratio of approximately 168:1 and a 5-HT:DA selectivity ratio of approximately 1,433:1. In comparison, paroxetine exhibits a 5-HT:NE selectivity ratio of approximately 32:1 (Ki 5-HT 0.13 nM vs. NE 4.2 nM), and sertraline's ratio is approximately 64:1 (Ki 5-HT 0.29 nM vs. NE 18.6 nM) [1]. Dapoxetine's markedly higher selectivity may translate to a reduced off-target side effect profile related to noradrenergic activation.

Transporter Selectivity Serotonin Norepinephrine Dopamine

Direct Comparison: Dapoxetine 60 mg vs. Daily Paroxetine 20 mg

In a direct head-to-head study of 150 patients with premature ejaculation, on-demand dapoxetine 60 mg (1-3 h before intercourse) increased IELT from baseline by 170% (p < 0.01), while daily paroxetine 20 mg increased IELT by 117% (p < 0.01) [1]. The increase from baseline was significantly larger for dapoxetine 60 mg compared to paroxetine 20 mg (p < 0.01). Notably, on-demand dapoxetine 30 mg achieved an IELT increase of 117%, which was not statistically different from daily paroxetine (p > 0.05) [1]. This demonstrates dose-dependent efficacy and positions dapoxetine 60 mg as superior to daily paroxetine for IELT improvement while offering the convenience of on-demand administration.

Head-to-Head Paroxetine IELT On-Demand vs. Daily Dosing

Recent Head-to-Head: Dapoxetine vs. Citalopram and Silodosin in Lifelong PE

A 2025 randomized clinical trial (n=400) directly compared four active treatments for lifelong premature ejaculation: daily citalopram 20 mg, daily silodosin 4 mg, on-demand dapoxetine 30 mg, and daily dapoxetine 30 mg [1]. Mean IELT increases from baseline (110.4 ± 31.5 s) were: citalopram to 391.2 ± 45.9 s (260% median gain), daily dapoxetine to 353.3 s (220%), on-demand dapoxetine to 327.9 s (197%), and silodosin to 275.5 s (149.5%) [1]. Citalopram was superior to both dapoxetine regimens in the domain of interpersonal difficulty (p < 0.01). Adverse event profiles differed: silodosin caused 23% retrograde ejaculation, while daily dapoxetine led to 18% dizziness [1].

Citalopram Silodosin Head-to-Head IELT

CYP2D6 Polymorphism Impact on Dapoxetine Exposure: Pharmacogenetic Stratification

Dapoxetine pharmacokinetics are significantly influenced by CYP2D6 genotype. In healthy Chinese men, subjects with the CYP2D6 *10/*41 genotype exhibited a 154% increase in AUCinf and a 73.45% increase in Cmax compared to wild-type *1/*1 individuals (p ≤ 0.05) [1]. Similarly, the *10/*10 genotype resulted in notable increases in Cmax and AUCinf relative to *1/*1 [1][2]. This pharmacogenetic variability is not as prominently characterized for all SSRIs in the context of PE, and it underscores the necessity for genotype-guided dosing or careful monitoring when using dapoxetine, particularly in East Asian populations where these alleles are prevalent.

Pharmacogenetics CYP2D6 Drug Exposure Inter-Individual Variability

Optimal Research and Industrial Application Scenarios for Dapoxetine Hydrochloride Based on Quantitative Differentiation


On-Demand Premature Ejaculation Therapy Formulation Development

Given dapoxetine's unique pharmacokinetic profile—rapid absorption (Tmax 1-2 h) and ultra-short half-life (1.2-1.5 h)—it is the only SSRI suitable for on-demand PE treatment [1]. Formulation development for immediate-release oral tablets or novel delivery systems (e.g., buccal films, orodispersible tablets) should leverage this profile to achieve rapid onset and avoid accumulation [2]. Procurement of high-purity dapoxetine hydrochloride (CAS 1071929-03-7) is essential for developing generic or improved dosage forms intended for episodic use.

Preclinical Research on Serotonin Transporter Selectivity

Dapoxetine's superior serotonin transporter selectivity (5-HT:NE IC50 ratio ≈168:1) over comparators like paroxetine (≈32:1) and sertraline (≈64:1) makes it an ideal tool compound for studies dissecting serotonergic vs. noradrenergic contributions to ejaculatory control [3]. Researchers investigating the neuropharmacology of ejaculation or seeking to minimize off-target noradrenergic effects should select dapoxetine over less selective SSRIs.

Pharmacogenetic Studies in East Asian Populations

The substantial impact of CYP2D6 *10 and *41 polymorphisms on dapoxetine exposure—with AUCinf increases up to 154% in variant carriers—makes this compound a valuable probe for pharmacogenetic studies in Chinese, Japanese, and other East Asian populations [4][5]. Procurement of dapoxetine hydrochloride for clinical pharmacology trials in these populations is warranted to establish genotype-guided dosing algorithms and optimize therapeutic safety.

Comparative Efficacy Trials Against Emerging PE Therapies

Recent head-to-head data positioning dapoxetine 30 mg (daily or on-demand) against citalopram 20 mg and silodosin 4 mg provide a benchmark for designing future comparative efficacy trials [6]. Dapoxetine serves as a reference standard for on-demand SSRI therapy in PE, and its procurement as an active comparator is justified in studies evaluating novel agents or combination regimens.

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